molecular formula C9H5ClN2 B1425803 3-chloro-1H-indole-2-carbonitrile CAS No. 74960-46-6

3-chloro-1H-indole-2-carbonitrile

Cat. No. B1425803
CAS RN: 74960-46-6
M. Wt: 176.6 g/mol
InChI Key: ZJPXWLZSUROYHX-UHFFFAOYSA-N
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Description

“3-chloro-1H-indole-2-carbonitrile” is a chemical compound with the CAS Number: 74960-46-6 . It has a molecular weight of 176.6 . The compound is typically stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of indole derivatives, including “3-chloro-1H-indole-2-carbonitrile”, has been the focus of many researchers . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . An alternative and efficient approach to the synthesis of similar compounds has been described .


Molecular Structure Analysis

The molecular structure of “3-chloro-1H-indole-2-carbonitrile” is represented by the formula C9H5ClN2 . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The reactivity of indole derivatives, including “3-chloro-1H-indole-2-carbonitrile”, has been studied using cross-coupling reactions . These reactions have been run with various substitutions using electron donor groups and electron-withdrawing groups on the aromatic ring .


Physical And Chemical Properties Analysis

“3-chloro-1H-indole-2-carbonitrile” is a solid compound . It is stable under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • C-C Bond Formation and PDE4 Inhibition : Kumar et al. (2012) described the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives through an AlCl3-mediated C-C bond-forming reaction. This process involved using 2-chloroquinoline-3-carbonitrile and various indoles. The resulting compounds demonstrated PDE4 inhibitory properties, indicating potential pharmaceutical applications (Kumar et al., 2012).

  • Continuous Flow Process for Reductive Deoxygenation : Karadeolian et al. (2018) developed a continuous flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, highlighting the increased product yield and purity, which is crucial for large-scale pharmaceutical manufacturing (Karadeolian et al., 2018).

  • Cross-Coupling Reactions for Functionalization : Hrizi et al. (2021) explored the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating the versatility of these compounds in synthesizing diverse pharmaceutical agents (Hrizi et al., 2021).

Chemical Synthesis and Catalysis

  • N1-Alkylation of Indoles : Loidreau et al. (2012) investigated the condensation of 2-aminoindole-3-carbonitriles with DMF-dialkoxyacetals, leading to the creation of indole precursors with potential biological activity. This study showcases the chemical versatility of indole carbonitriles (Loidreau et al., 2012).

  • Polystyrene-supported p-toluenesulfonic acid Catalysis : Reddy et al. (2016) described an environmentally benign protocol for synthesizing novel 1H-indol-3-yl-4H-chromene-3-carbonitriles, demonstrating the potential of indole carbonitriles in green chemistry (Reddy et al., 2016).

Safety And Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302-H312-H332, and the precautionary statement is P280 .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-chloro-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPXWLZSUROYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735159
Record name 3-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1H-indole-2-carbonitrile

CAS RN

74960-46-6
Record name 3-Chloro-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1H-indole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sayed, KED AM, M Ahmed, R Hassanien - Eur. Chem. Bull, 2017
Number of citations: 16

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